molecular formula C13H16N2O3 B2884802 N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide CAS No. 115006-76-3

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide

Cat. No.: B2884802
CAS No.: 115006-76-3
M. Wt: 248.282
InChI Key: BCBHZUHBNUKJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals. The presence of the oxazolidinone ring in the structure imparts unique properties to the compound, making it a subject of interest in scientific research.

Scientific Research Applications

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for industrial chemicals.

Future Directions

The development of oxazolidinone derivatives as anticoagulants represents a promising direction for future research . The need for safe and orally available anticoagulants is driving efforts in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide typically involves the preparation of glycidylacetamide as an intermediate. This intermediate is prepared by the amination and cyclization of epichlorohydrin in the presence of a protective agent such as benzaldehyde. The reaction of N-substituted ethyl carbamate with glycidylacetamide in the presence of a catalyst yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group or the oxazolidinone ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazolidinone derivatives, while substitution reactions can produce a wide range of functionalized oxazolidinones.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid but with improved potency and reduced side effects.

    Contezolid: A newer oxazolidinone derivative with promising antibacterial activity.

Uniqueness

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is unique due to its specific structure, which includes a p-tolyl group and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-3-5-11(6-4-9)15-8-12(18-13(15)17)7-14-10(2)16/h3-6,12H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHZUHBNUKJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.